4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide
Description
Properties
IUPAC Name |
4-methoxy-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-26-19(29-15-6-4-3-5-7-15)16(17(25-26)20(21,22)23)12-24-18(27)13-8-10-14(28-2)11-9-13/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYDUWJEAAIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide, identified by its CAS number 956753-95-0, is a synthetic compound with potential therapeutic applications. The compound's structure suggests it may exhibit significant biological activity, particularly in the context of antiviral and anticancer properties. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.37 g/mol. The presence of trifluoromethyl and phenoxy groups in its structure may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 956753-95-0 |
| Molecular Formula | C20H18F3N3O3 |
| Molecular Weight | 405.37 g/mol |
| Synonyms | 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide |
Antiviral Activity
Research indicates that derivatives of benzamide, including those similar to the compound , have shown promise as antiviral agents. A study focusing on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against various viruses, including hepatitis B virus (HBV) and HIV. These effects are primarily attributed to the compounds' ability to increase intracellular levels of APOBEC3G (A3G), a protein involved in inhibiting viral replication.
In vitro studies have suggested that this compound could similarly enhance A3G levels, thereby inhibiting HBV replication. The IC50 values for related compounds were determined, indicating effective concentrations needed to achieve significant antiviral activity.
Anticancer Potential
The compound's structural features also suggest potential anticancer activity. Compounds with similar pyrazole structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A preliminary study indicated that derivatives like this compound could exhibit cytotoxic effects against specific cancer cell lines. The results showed concentration-dependent inhibition of cell viability.
Study on Antiviral Efficacy
In a controlled experiment, the compound was tested against HBV in HepG2.2.15 cells. The study measured the concentration required to inhibit HBV DNA replication by 50% (IC50). Results indicated an IC50 value comparable to existing antiviral agents, suggesting a viable alternative in treating HBV infections.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4-Methoxy Compound | 5.0 | 100 | 20 |
| Control (Adefovir) | 2.0 | 80 | 40 |
Acute Toxicity Assessment
Acute toxicity studies conducted in mice revealed that the median lethal dose (LD50) for the compound was approximately 448 mg/kg when administered intraperitoneally. This low toxicity profile supports further investigation into its therapeutic potential.
| Dose (mg/kg) | Death Rate (%) | LD50 (mg/kg) (95% CI) |
|---|---|---|
| 500 | 66.7 | 448 (384–549) |
| 385 | 16.7 | |
| 296 | 33.3 | |
| 228 | 0 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's . The ability to inhibit these enzymes suggests potential applications in developing treatments for cognitive disorders.
Enzyme Inhibition
The compound has been explored for its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, including conditions such as type 2 diabetes and obesity . Inhibitors of this enzyme can help manage insulin resistance and associated metabolic disorders, indicating a promising therapeutic avenue for managing these conditions.
Cancer Research
There is ongoing research into the anticancer properties of compounds related to this class. The design and synthesis of benzenecarboxamide analogues have shown potential as multi-targeted agents against various cancers. These compounds may act by interfering with multiple pathways involved in tumor growth and survival .
Case Study 1: Enzyme Inhibition
A study highlighted the effectiveness of similar compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, leading to improvements in metabolic syndrome markers in animal models. This suggests that further exploration into the pharmacodynamics of this compound could yield significant insights into its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Research on hydrazinecarboxamides derived from similar structures demonstrated their effectiveness against Mycobacterium tuberculosis and other pathogens, emphasizing the need for novel antimicrobial agents amid rising antibiotic resistance . This positions the compound as a candidate for further investigation in antimicrobial drug development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide
- CAS Number : 956753-95-0
- Molecular Formula : C₂₀H₁₈F₃N₃O₃
- Molecular Weight : 405.37 g/mol (calculated)
Structural Features :
The compound features:
- A 1H-pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, and a phenoxy group at position 5.
- A benzenecarboxamide moiety linked via a methylene bridge to the pyrazole ring. The benzene ring is para-substituted with a methoxy (-OCH₃) group.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs from the evidence:
Key Observations
Heterocyclic Core: The pyrazole core in the target compound (vs. thiadiazole in or thiazole in ) impacts electronic distribution and hydrogen-bonding capacity. Pyrazoles are often favored in drug design for their balanced solubility and metabolic stability .
Trifluoromethyl Group :
- Present in the target compound and , the -CF₃ group increases lipophilicity and resistance to oxidative metabolism. In , a trifluoromethoxy (-OCF₃) group offers similar benefits but with altered steric and electronic effects.
Linker and Functional Groups: The benzenecarboxamide in the target compound provides a hydrogen-bonding site absent in ’s oxime ester or ’s ester group. The phenoxy substituent in the target compound may enhance π-π stacking vs. the 3-chlorophenyl sulfanyl group in .
Molecular Weight and Solubility :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide?
- Methodology : The compound’s core structure involves a 1,5-diarylpyrazole scaffold, similar to derivatives synthesized via multi-step protocols involving cyclization, acylation, and nucleophilic substitution. For example, 1,5-diarylpyrazole intermediates can be generated by reacting substituted hydrazines with β-keto esters, followed by functionalization of the pyrazole ring with trifluoromethyl and phenoxy groups. Key steps include:
- Cyclization : Use of phosphorous oxychloride or trichloroisocyanuric acid (TCICA) for activating carbonyl groups during pyrazole formation .
- Trifluoromethyl introduction : Electrophilic substitution or direct incorporation via pre-functionalized reagents (e.g., p-trifluoromethyl benzoyl chloride) .
- Safety : Conduct hazard assessments for reagents like TCICA, which requires controlled handling due to decomposition risks .
Q. How can the structure of this compound be confirmed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) is standard. Ensure high-resolution data (≤1.0 Å) to resolve trifluoromethyl and methoxy groups. For twinned crystals, SHELXL’s twin refinement tools are critical .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate stereoelectronic effects of the trifluoromethyl group .
Q. What analytical techniques are essential for purity assessment?
- Methodology :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- NMR : Confirm regiochemistry (e.g., ¹H/¹³C NMR for pyrazole ring substitution patterns and methoxy group integration) .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages to validate stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Experimental Design :
- Analog Synthesis : Modify substituents (e.g., replace phenoxy with 4-fluorophenoxy or methoxy with ethoxy) and assess bioactivity changes. Use parallel synthesis for high-throughput screening .
- Pharmacophore Mapping : Employ docking studies (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., MTT assay).
- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. cell-based IC50) to distinguish target-specific vs. off-target effects. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodology :
- In Vitro ADME : Use liver microsomes (human/rodent) to measure metabolic half-life. LC-MS/MS identifies major metabolites (e.g., O-demethylation of the methoxy group) .
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100. Compare with anomeric amides, which show variable mutagenic risks .
- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks from potassium channel inhibition .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
